Phenyl alpha-D-glucopyranoside Phenyl alpha-D-glucopyranoside 2-(Hydroxymethyl)-6-phenoxyoxane-3,4,5-triol is a natural product found in Gymnadenia conopsea with data available.
Brand Name: Vulcanchem
CAS No.: 4630-62-0
VCID: VC20748605
InChI: InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2
SMILES: C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Molecular Formula: C12H16O6
Molecular Weight: 256.25 g/mol

Phenyl alpha-D-glucopyranoside

CAS No.: 4630-62-0

Cat. No.: VC20748605

Molecular Formula: C12H16O6

Molecular Weight: 256.25 g/mol

* For research use only. Not for human or veterinary use.

Phenyl alpha-D-glucopyranoside - 4630-62-0

CAS No. 4630-62-0
Molecular Formula C12H16O6
Molecular Weight 256.25 g/mol
IUPAC Name 2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol
Standard InChI InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2
Standard InChI Key NEZJDVYDSZTRFS-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
SMILES C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Canonical SMILES C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O

Phenyl α-D-glucopyranoside is a synthetic glycoside compound widely used in biochemical and industrial research. Its structure consists of a glucose molecule linked to a phenyl group via an α-glycosidic bond, making it valuable for studying enzyme mechanisms and glycoside interactions. Below is a detailed overview of its properties, applications, and research findings.

Applications

Phenyl α-D-glucopyranoside serves diverse roles across multiple fields:

Biochemical Research

  • Acts as a substrate for glucansucrases in Leuconostoc mesenteroides and Streptococcus mutans, facilitating studies on dextran synthesis and enzyme kinetics .

  • Used to investigate glycosidase activity and carbohydrate metabolism .

Pharmaceutical Development

  • Explored as a stabilizer or excipient in drug formulations due to its glycosidic stability .

Industrial Uses

  • Enhances flavor profiles in food products owing to its mild sweetness .

  • Incorporated into cosmetics for moisturizing properties .

Research Findings

Enzyme Kinetics and Substrate Behavior

  • Dual Role in Reactions: Phenyl α-D-glucopyranoside derivatives, such as p-nitrophenyl α-D-glucopyranoside, exhibit non-Michaelis-Menten kinetics. They function as both glucosyl donors and acceptors in dextransucrase-catalyzed reactions, producing dextran and glycosylated byproducts .

Inhibitory Effects

  • Structural analogs with halogen or alkyl modifications (e.g., p-(sec-butyl)phenyl-6-chloro-6-deoxy-β-D-glucopyranoside) demonstrate competitive inhibition of glucose uptake in mammalian cells, highlighting potential therapeutic applications .

Related Compounds

  • 4-Nitrophenyl-α-D-glucopyranoside: A chromogenic substrate for α-glucosidase assays, yielding a yellow product upon enzymatic cleavage .

  • Phenyl-β-D-glucopyranoside: The β-anomer shows anti-inflammatory activity by suppressing NF-κB signaling, though this differs structurally from the α-form .

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